1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)-1H-pyrrole
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Overview
Description
1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)-1H-pyrrole is a complex organic compound with a unique structure that includes a pyrrole ring and an indene derivative
Preparation Methods
The synthesis of 1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)-1H-pyrrole typically involves multi-step organic reactions. The starting materials often include indene derivatives and pyrrole. The synthetic route may involve nitration, alkylation, and cyclization reactions under controlled conditions. Industrial production methods would require optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrole ring, leading to the formation of various derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active compound.
Industry: Applications in materials science, particularly in the development of new polymers or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)-1H-pyrrole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrole ring can engage in π-π interactions with aromatic systems. These interactions can modulate biological pathways or chemical processes.
Comparison with Similar Compounds
Similar compounds to 1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)-1H-pyrrole include:
1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)acetamide: Shares the indene and nitro groups but differs in the functional group attached to the indene.
2-{[(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imino]methyl}phenol: Contains a similar indene structure but with different substituents.
The uniqueness of this compound lies in its combination of the pyrrole ring and the indene derivative, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-(1,1,3,3,6-pentamethyl-7-nitro-2H-inden-5-yl)pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-14(19-8-6-7-9-19)10-13-15(16(12)20(21)22)18(4,5)11-17(13,2)3/h6-10H,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTFBQFAURJLIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1[N+](=O)[O-])C(CC2(C)C)(C)C)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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